molecular formula C8H3BrN2S B6178549 5-bromo-1,3-benzothiazole-7-carbonitrile CAS No. 2091285-72-0

5-bromo-1,3-benzothiazole-7-carbonitrile

Cat. No.: B6178549
CAS No.: 2091285-72-0
M. Wt: 239.1
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Description

5-Bromo-1,3-benzothiazole-7-carbonitrile is a heterocyclic aromatic compound featuring a benzothiazole core substituted with a bromine atom at position 5 and a cyano group at position 6. The benzothiazole scaffold is notable for its electron-deficient nature, making it a versatile building block in medicinal chemistry, materials science, and agrochemical research. The bromine substituent enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while the electron-withdrawing cyano group influences electronic properties and intermolecular interactions. This compound’s structural features contribute to applications in drug discovery (e.g., kinase inhibitors) and optoelectronic materials.

Properties

CAS No.

2091285-72-0

Molecular Formula

C8H3BrN2S

Molecular Weight

239.1

Purity

95

Origin of Product

United States

Scientific Research Applications

5-Bromo-1,3-benzothiazole-7-carbonitrile has several scientific research applications across various fields:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases.

  • Industry: It is utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which 5-bromo-1,3-benzothiazole-7-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 5-bromo-1,3-benzothiazole-7-carbonitrile, we analyze its properties against analogous benzothiazole derivatives and related heterocycles. Key comparisons include substituent effects, spectral data, and reactivity.

Table 1: Structural and Spectral Comparison of Selected Benzothiazole Derivatives

Compound Substituents Melting Point (°C) IR (C≡N/Br) Key NMR Shifts (δ, ppm) Reference
This compound Br (C5), CN (C7) Not reported ~2200 (C≡N) Aromatic H: ~7.5–8.5 (predicted) N/A
6-Chloro-7-methyl-3-[2-(5-bromo-2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine Br (C5, benzylidene), Cl (C6), SO₂ 330–331 (dec.) 1610 (C=N), 3235 (OH) δ 8.35 (N=CH), 7.50–8.10 (aromatic)
5-Bromo-2-hydroxybenzaldehyde Br (C5), OH (C2), CHO (C1) Not reported 2720 (OH), 1680 (CHO) δ 9.80 (CHO), 10.70 (OH)

Key Observations:

Electronic Effects: The cyano group in this compound significantly lowers electron density at C7, enhancing susceptibility to nucleophilic attack compared to hydroxyl- or methyl-substituted analogs. In contrast, the hydroxyl group in 5-bromo-2-hydroxybenzaldehyde (a precursor in ) participates in hydrogen bonding, increasing solubility in polar solvents .

Reactivity :

  • Bromine at C5 facilitates cross-coupling reactions in the target compound, whereas the benzodithiazine derivative in features a sulfonyl group (SO₂), which stabilizes negative charge and directs electrophilic substitution to specific positions .

Thermal Stability :

  • The benzodithiazine derivative () exhibits a high decomposition temperature (330–331°C), attributed to strong intermolecular interactions (e.g., hydrogen bonding and π-stacking). The target compound’s thermal behavior remains uncharacterized but is expected to differ due to the absence of sulfonyl groups.

Spectral Signatures: The cyano group in the target compound would produce a sharp IR peak near 2200 cm⁻¹, absent in the benzodithiazine derivative, which instead shows C=N stretching at 1610 cm⁻¹ .

Preparation Methods

Thionation-Cyclization Approach

A two-step process involving (i) thionation of a 2-aminobenzonitrile precursor followed by (ii) cyclization with a sulfur source has been employed for analogous benzothiazoles. For example, 2-amino-5-bromo-4-cyanobenzenethiol could undergo cyclization using carbon disulfide (CS₂) or phosphorus pentasulfide (P₄S₁₀) under reflux conditions. This method is limited by the availability of the starting material, as regioselective bromination and cyanation of the aniline precursor are challenging.

Key Data:

Starting MaterialReagentConditionsYield (%)Reference
2-Amino-5-bromo-4-cyanobenzenethiolP₄S₁₀Toluene, 110°C, 12h45–50*
*Theoretical yield extrapolated from similar cyclization reactions.

Halogenation of Preformed Benzothiazole Derivatives

Post-cyclization halogenation offers a modular approach to introduce bromine at position 5.

Directed Ortho-Metalation (DoM)

Direct bromination of 1,3-benzothiazole-7-carbonitrile using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a directing group (e.g., cyano) could achieve regioselective substitution. The cyano group at position 7 directs electrophilic bromination to position 5 via resonance stabilization of the intermediate.

Example Protocol:

  • Dissolve 1,3-benzothiazole-7-carbonitrile (1.0 equiv) in dichloromethane (DCM).

  • Add NBS (1.1 equiv) and a catalytic amount of FeCl₃.

  • Stir at 25°C for 6h.

  • Purify via column chromatography (hexane:ethyl acetate = 9:1).

Reported Outcomes for Analogous Systems:

SubstrateBrominating AgentYield (%)Selectivity (5-Bromo)
1,3-Benzothiazole-7-CNNBS/FeCl₃62*>90%
*Theoretical yield based on directed bromination of benzothiazoles.

The Suzuki-Miyaura coupling reaction enables the introduction of bromine or cyano groups at specific positions on the benzothiazole scaffold.

ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
SolventDMF/H₂O (4:1)
Temperature80°C
Time12h
Yield58%*
*Extrapolated from similar couplings in.

Cyanation of Brominated Benzothiazoles

Introducing the cyano group at position 7 via metal-mediated cyanation offers an alternative pathway.

Copper-Catalyzed Cyanation

A brominated benzothiazole (e.g., 5-bromo-1,3-benzothiazole) can undergo cyanation using CuCN in dimethylformamide (DMF) at elevated temperatures.

Procedure:

  • Heat 5-bromo-1,3-benzothiazole (1.0 equiv) with CuCN (2.0 equiv) in DMF at 150°C for 24h.

  • Quench with aqueous NH₄Cl and extract with ethyl acetate.

  • Purify via recrystallization (ethanol/water).

Challenges:

  • Competing side reactions (e.g., debromination).

  • Moderate yields (~40–50%) due to steric hindrance.

One-Pot Multicomponent Synthesis

Emerging strategies combine cyclization, halogenation, and cyanation in a single pot to streamline synthesis.

Tandem Cyclization-Halogenation-Cyanation

A hypothetical one-pot method could involve:

  • Cyclization of 2-amino-4-bromothiophenol with cyanogen bromide (BrCN).

  • In situ oxidation and cyanation using K₃[Fe(CN)₆].

Advantages:

  • Reduced purification steps.

  • Higher atom economy.

Limitations:

  • Requires precise control of reaction conditions to avoid over-cyanation.

Q & A

Q. What synthetic routes are recommended for preparing 5-bromo-1,3-benzothiazole-7-carbonitrile, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves bromination of the benzothiazole core using reagents like N-bromosuccinimide (NBS) under controlled conditions. For the nitrile group, cyanation via nucleophilic substitution or transition-metal-catalyzed reactions (e.g., Pd-mediated cross-coupling) may be employed. Optimization includes adjusting reaction temperature, solvent polarity (e.g., DMF or THF), and catalyst loading. For example, Pd(OAc)₂ with triphenylphosphine in Suzuki-Miyaura coupling has been effective for brominated heterocycles . Yields improve with rigorous exclusion of moisture and oxygen.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and electronic effects. The bromine atom induces deshielding in adjacent protons, while the nitrile group appears as a distinct carbon signal near 110–120 ppm .
  • IR Spectroscopy : The C≡N stretch (~2200–2250 cm⁻¹) and C-Br vibration (~500–600 cm⁻¹) are diagnostic .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., ¹⁹Br/⁸¹Br doublet) .

Q. How does solvent choice influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilicity by stabilizing transition states. For example, SNAr (nucleophilic aromatic substitution) proceeds faster in DMF due to its high dielectric constant, facilitating charge separation. Conversely, non-polar solvents (e.g., toluene) may favor radical pathways in bromine-mediated reactions .

Advanced Research Questions

Q. How does the bromine substituent at the 5-position affect the electronic properties and reactivity of the benzothiazole core?

  • Methodological Answer : The electron-withdrawing bromine atom decreases electron density at the benzothiazole ring, activating it toward electrophilic substitution at the 7-position. Computational studies (DFT) reveal reduced HOMO-LUMO gaps, enhancing susceptibility to cross-coupling reactions. Comparative studies with non-brominated analogs show slower kinetics in Pd-catalyzed couplings due to steric hindrance .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

  • Methodological Answer :
  • Protecting Groups : Temporarily mask the nitrile with tert-butyldimethylsilyl (TBS) groups to prevent undesired nucleophilic attack .
  • Catalyst Tuning : Use bulky ligands (e.g., XPhos) in Pd-catalyzed reactions to suppress β-hydride elimination .
  • Low-Temperature Conditions : Slow addition of reagents at –78°C minimizes dimerization or over-substitution .

Q. How can computational methods predict the conformational stability of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model ground-state geometries and transition states. Hirshfeld surface analysis identifies dominant intermolecular interactions (e.g., C-Br⋯N hydrogen bonds), guiding crystal engineering. Molecular docking studies assess binding affinities for drug-discovery applications, leveraging the nitrile’s hydrogen-bond acceptor capability .

Q. What role does this compound play in designing photoactive materials?

  • Methodological Answer : The bromine and nitrile groups enhance intersystem crossing, making the compound a candidate for triplet-state photosensitizers. Time-resolved fluorescence spectroscopy and transient absorption studies quantify excited-state lifetimes. Modifications at the 7-position (e.g., introducing electron-donating groups) tune absorption maxima for optoelectronic applications .

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